N-(4-acetylphenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(4-acetylphenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide is a structurally complex molecule featuring a 1H-imidazole core substituted with hydroxymethyl and a propan-2-yl carbamoyl methyl group at positions 5 and 1, respectively. The imidazole ring is linked via a sulfanyl bridge to an acetamide moiety, which is further attached to a 4-acetylphenyl group.
Properties
IUPAC Name |
2-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-12(2)21-17(26)9-23-16(10-24)8-20-19(23)28-11-18(27)22-15-6-4-14(5-7-15)13(3)25/h4-8,12,24H,9-11H2,1-3H3,(H,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQMIGRREVWFMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 338426-25-8)
- Core Structure : 1H-imidazole with methyl and phenyl substituents.
- Key Differences : Lacks the hydroxymethyl and carbamoyl groups present in the target compound. The 4-chlorophenyl group may enhance lipophilicity compared to the acetylphenyl group.
- Bioactivity : Structural analogs with chlorophenyl groups often exhibit antimicrobial or anti-inflammatory properties, though specific data for this compound are unavailable .
N-[1-(4-methyl-1H-imidazol-2-yl)ethyl]acetamide (Compound 1 from )
- Core Structure : Simplified imidazole with a methyl group and ethyl-acetamide side chain.
- Key Differences: Absence of sulfanyl bridges and complex substituents.
Benzimidazole and Oxadiazole Derivatives
N-(4-(1-ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (Compound 29 from )
- Core Structure : Benzimidazole fused with a benzene ring, substituted with ethyl and methylsulfonyl groups.
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (Compound 8t from )
- Core Structure : Oxadiazole ring with indole and sulfanyl-acetamide substituents.
- The indole group may confer serotonin receptor affinity or antioxidant activity .
Sulfonamide and Tetrazole Derivatives
Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl) (CAS 1797879-13-0)
2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide (CAS 329080-24-2)
- Core Structure : Tetrazole ring with methyl and isopropylphenyl groups.
- Key Differences : Tetrazoles are bioisosteres for carboxylic acids, improving metabolic stability. The isopropylphenyl group increases lipophilicity, favoring CNS penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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